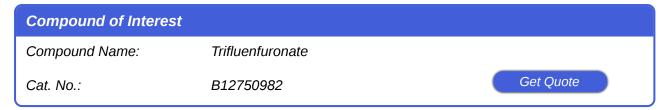


# Trifluenfuronate: A Technical Toxicological Profile and Safety Assessment

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

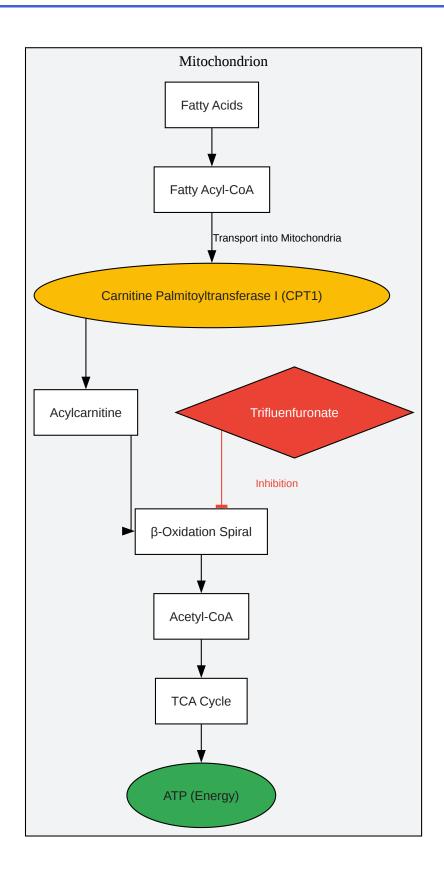
**Trifluenfuronate** is a novel synthetic compound classified as a fluoroalkenyl nematicide, acaricide, and insecticide.[1] Its chemical formula is C<sub>16</sub>H<sub>15</sub>F<sub>3</sub>O<sub>5</sub>, and its CAS Registry Number is 2074661-82-6.[1] This technical guide provides a comprehensive overview of the available toxicological and safety data for **Trifluenfuronate**, compiled to assist researchers, scientists, and drug development professionals in evaluating its potential hazards. The information presented is based on publicly accessible data, and where specific data for **Trifluenfuronate** is unavailable, general principles of toxicology and standard testing protocols are described.

#### **Mechanism of Action**

**Trifluenfuronate**'s primary mode of action is the inhibition of the mitochondrial fatty acid  $\beta$ -oxidation pathway.[1] This process is crucial for energy production in many organisms. By disrupting this pathway, **Trifluenfuronate** effectively depletes the target organism's energy reserves, leading to eventual mortality.

The following diagram illustrates a conceptual workflow of how a  $\beta$ -oxidation inhibitor like **Trifluenfuronate** disrupts cellular energy metabolism.





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Conceptual diagram of **Trifluenfuronate**'s inhibitory effect on  $\beta$ -oxidation.



#### **Toxicological Profile**

The toxicological assessment of a chemical involves evaluating its potential to cause adverse health effects. This is typically done through a series of standardized tests that assess acute, sub-chronic, and chronic toxicity, as well as specific endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity.

#### **Acute Toxicity**

Acute toxicity studies evaluate the effects of a single or short-term exposure to a substance. The primary endpoint is the LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), which is the dose or concentration that is lethal to 50% of the test animals.

Table 1: Acute Toxicity of **Trifluenfuronate** 

Study Type	Species	Route	Value	Reference
Acute Oral LD50	Rat	Oral	> 2,000 mg/kg bw	[1]
Acute Dermal LD50	Rat	Dermal	> 5,000 mg/kg bw	[1]
Acute Inhalation LC50	Rat	Inhalation	> 5.48 mg/L (4- hour exposure)	[1]

Experimental Protocol: Acute Oral Toxicity (General Guideline - OECD 423)

A standardized protocol for acute oral toxicity testing, such as the one outlined in OECD Guideline 423, is generally followed.





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Workflow for an Acute Oral Toxicity study following a stepwise procedure.

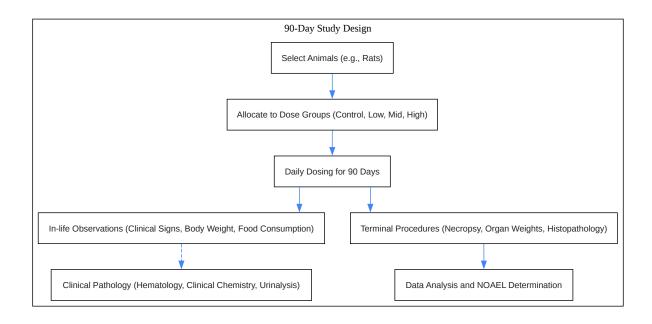
#### **Sub-chronic and Chronic Toxicity**

Sub-chronic (typically 28 or 90 days) and chronic (typically 1 year or longer) toxicity studies evaluate the effects of repeated exposure to a substance. These studies are crucial for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Data for **Trifluenfuronate**: Specific quantitative data from sub-chronic or chronic toxicity studies for **Trifluenfuronate** are not publicly available at the time of this report.

Experimental Protocol: 90-Day Oral Toxicity Study (General Guideline - OECD 408) A 90-day oral toxicity study is typically conducted in rodents (e.g., rats) to determine the NOAEL.





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General workflow for a 90-day oral toxicity study.

#### Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA). A standard battery of tests is typically required, including an in vitro bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay, and an in vivo micronucleus assay.

Data for **Trifluenfuronate**: Specific results from genotoxicity studies for **Trifluenfuronate** are not publicly available.



Experimental Protocols (General Guidelines):

- Ames Test (OECD 471): This test uses strains of Salmonella typhimurium and Escherichia
  coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The
  test evaluates the ability of the chemical to cause reverse mutations, allowing the bacteria to
  grow in the absence of the required amino acid.
- In Vitro Chromosomal Aberration Test (OECD 473): This assay assesses the potential of a chemical to induce structural chromosomal abnormalities in cultured mammalian cells.
- In Vivo Micronucleus Test (OECD 474): This test evaluates chromosomal damage in developing red blood cells in the bone marrow of treated animals (usually rodents).

#### Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to evaluate the tumor-causing potential of a chemical.

Data for **Trifluenfuronate**: **Trifluenfuronate** is listed as "Suspected of causing cancer". However, specific data on tumor incidence from carcinogenicity bioassays are not publicly available.

Experimental Protocol: Carcinogenicity Bioassay (General Guideline) Carcinogenicity studies involve long-term administration of the test substance to animals, followed by a comprehensive histopathological examination of tissues.

#### **Reproductive and Developmental Toxicity**

Reproductive toxicity studies assess the potential of a substance to interfere with the reproductive capabilities of an organism. Developmental toxicity studies evaluate the potential for adverse effects on the developing offspring.

Data for **Trifluenfuronate**: Specific quantitative data from reproductive and developmental toxicity studies for **Trifluenfuronate** are not publicly available.

Experimental Protocols (General Guidelines):



- Two-Generation Reproductive Toxicity Study (OECD 416): This study evaluates the effects of the test substance on two generations of animals to assess its impact on all phases of the reproductive cycle.
- Prenatal Developmental Toxicity Study (OECD 414): This study is designed to assess the
  effects of the test substance on the developing fetus when administered to the pregnant
  female.

## **Ecotoxicological Profile**

Ecotoxicology studies evaluate the effects of a chemical on non-target organisms in the environment.

Table 2: Ecotoxicity of Trifluenfuronate

Test Organism	Endpoint	Value	Reference
Rainbow Trout (Oncorhynchus mykiss)	96-hour LC50	1.14 mg/L	[1]
Water Flea (Daphnia magna)	48-hour EC50	2.56 mg/L	[1]

## **Safety and Handling**

Based on the available information, **Trifluenfuronate** is classified with the following hazard statements:

- · May cause an allergic skin reaction.
- · Suspected of causing cancer.
- · Very toxic to aquatic life.
- Toxic to aquatic life with long lasting effects.



When handling **Trifluenfuronate**, it is essential to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection. Avoid breathing mist or vapor. Contaminated work clothing should not be allowed out of the workplace. In case of exposure or concern, seek medical attention.

#### **Conclusion and Data Gaps**

**Trifluenfuronate** is a novel pesticide with a mode of action involving the inhibition of mitochondrial  $\beta$ -oxidation. The available acute toxicity data suggest low to moderate toxicity in mammals via oral, dermal, and inhalation routes. However, it is classified as being suspected of causing cancer and is highly toxic to aquatic organisms.

Significant data gaps exist in the publicly available toxicological profile of **Trifluenfuronate**. Specifically, there is a lack of quantitative data from sub-chronic and chronic toxicity studies, as well as detailed results from carcinogenicity, reproductive, developmental, and genotoxicity studies. The absence of this information limits a comprehensive risk assessment for long-term human exposure. Further research and the publication of these key toxicological studies are necessary to fully characterize the safety profile of **Trifluenfuronate** for researchers, scientists, and drug development professionals.

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#### References

- 1. Effect of fluensulfone on different functional genes of root-knot nematode Meloidogyne incognita PMC [pmc.ncbi.nlm.nih.gov]
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